1-Aminocyclohexan-1-ol
Description
Properties
CAS No. |
26912-67-4 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
1-aminocyclohexan-1-ol |
InChI |
InChI=1S/C6H13NO/c7-6(8)4-2-1-3-5-6/h8H,1-5,7H2 |
InChI Key |
PVBLJPCMWKGTOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(N)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Aminocyclohexan 1 Ol and Its Analogues
Enantioselective and Diastereoselective Synthesis Approaches
Achieving stereocontrol is paramount in the synthesis of aminocyclohexanol derivatives, as the biological activity of these compounds is often dependent on their specific stereochemistry.
Asymmetric Catalysis in Aminocyclohexanol Formation
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including aminocyclohexanols. This approach utilizes chiral catalysts to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
One notable strategy involves the asymmetric transfer hydrogenation of unprotected α-ketoamines. For instance, ruthenium-catalyzed asymmetric transfer hydrogenation has been successfully applied to synthesize various 1,2-amino alcohol-containing drug molecules with high enantioselectivities (often >99% ee) and good isolated yields. This method offers a significant advantage over classical resolution techniques due to its economic and environmental benefits.
Another approach is the asymmetric Michael addition of β-keto esters to nitroalkenes, organocatalyzed by simple primary β-amino alcohols. This reaction can produce chiral Michael adducts, which are precursors to amino alcohols, with excellent diastereoselectivities and enantioselectivities. Furthermore, copper-catalyzed enantioselective stereodivergent synthesis provides a route to various amino alcohol stereoisomers with high levels of chemo-, regio-, diastereo-, and enantioselectivity. This method involves the sequential copper hydride-catalyzed hydrosilylation and hydroamination of enals and enones.
The development of new chiral primary amine-based organocatalysts has also expanded the scope of asymmetric synthesis. These catalysts, derived from natural sources like amino acids and Cinchona alkaloids, have proven effective in a wide array of enantioselective organic reactions. For example, a highly enantioselective aza-Michael reaction of tert-butyl β-naphthylmethoxycarbamate to cyclic enones has been achieved using a cinchona alkaloid-derived catalyst under phase-transfer conditions, yielding cyclic 1,3-aminoalcohols with high enantioselectivity.
Biocatalytic Pathways for Stereospecific Production
Biocatalysis offers a green and highly selective alternative for the production of chiral amines and amino alcohols. Enzymes operate under mild conditions and exhibit remarkable stereoselectivity, making them ideal for pharmaceutical synthesis.
A key biocatalytic method is the reductive amination of carbonyl compounds. Imine reductases (IREDs) and reductive aminases (RedAms) are versatile enzymes that catalyze the NADPH-mediated reduction of imines to form chiral amines. Engineered amine dehydrogenases (AmDHs) have also been developed for this purpose. These biocatalytic approaches are attractive due to their high efficiency and include enzymatic asymmetric reductive amination.
Transaminases (ATAs) are another important class of enzymes used in the synthesis of chiral amines. They can be employed in the bioamination of hydrophobic substrates, such as cyclohexanone (B45756) derivatives, often in dispersed solvent systems to overcome solubility issues. For instance, a one-pot synthesis of 4-aminocyclohexanol isomers has been developed by combining a keto reductase (KRED) and an amine transaminase. This enzymatic cascade allows for the stereoselective preparation of both cis- and trans- isomers from 1,4-cyclohexanedione (B43130) with good to excellent diastereomeric ratios.
Directed evolution and enzyme engineering techniques are continuously being used to improve the activity, selectivity, and stability of these biocatalysts, further expanding their applicability in industrial processes.
Diastereomeric Control in Synthetic Strategies
Controlling diastereoselectivity is crucial when synthesizing molecules with multiple stereocenters, such as substituted aminocyclohexanols. Various synthetic strategies have been developed to achieve this control.
One approach is the diastereoconvergent synthesis of anti-1,2-amino alcohols. This method utilizes a selenium-catalyzed intermolecular C-H amination of homoallylic alcohol derivatives. A key feature of this "flip-flop" mechanism is the destruction and subsequent recreation of an allylic stereocenter, which allows for the formation of a single diastereomer of the product from a mixture of starting material diastereomers.
Another strategy involves the diastereoselective reduction of β-enaminoketones derived from 1,3-cyclohexanediones to produce cis- and trans-3-aminocyclohexanols. Similarly, the synthesis of γ-amino alcohols can be achieved with high diastereoselectivity through the catalytic reduction of the corresponding β-amino ketones. Iridium-catalyzed asymmetric transfer hydrogenation typically yields the anti-products, while rhodium-catalyzed asymmetric hydrogenation favors the formation of syn-products.
Conventional and Innovative Synthetic Routes
Alongside stereoselective methods, a range of conventional and novel synthetic routes are employed to construct the 1-aminocyclohexan-1-ol framework.
Reductive Amination and Cyclization Reactions
Reductive amination is a widely used and versatile method for synthesizing amines from carbonyl compounds like ketones and aldehydes. The process involves the reaction of a carbonyl group with an amine to form an imine intermediate, which is then reduced to the corresponding amine. This can be performed as a one-pot reaction, which is advantageous for its efficiency. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride. For instance, cyclohexanone can be converted to various amines through reductive amination. The reaction of cyclohexanone with ammonia (B1221849) and hydrogen over Rh-Ni/SiO₂ catalysts has been shown to produce cyclohexylamine (B46788) with high conversion and selectivity.
Intramolecular cyclization reactions of amino alcohols can lead to the formation of cyclic amines or lactams. For example, the cyclization of α,ω-amino-alcohols can be catalyzed by ruthenium complexes. Additionally, intramolecular reductive amination of a molecule containing both an amine and a carbonyl group can afford a cyclic amine. The synthesis of oxazinanones, a class of six-membered cyclic urethanes, can be achieved through the intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids, catalyzed by a Brønsted acid.
Nucleophilic Additions and Substitutions
Nucleophilic addition and substitution reactions are fundamental to the synthesis of aminocyclohexanols. A common starting material for these reactions is cyclohexene (B86901) oxide. The strained three-membered ring of the epoxide is susceptible to ring-opening by nucleophiles.
The reaction of cyclohexene oxide with amines, such as methylamine, results in the formation of β-aminoalcohols. This reaction proceeds via a nucleophilic attack of the amine on one of the epoxide carbons, leading to the opening of the ring. The regioselectivity of this attack can be influenced by the reaction conditions and the nature of the catalyst used. For example, Lewis acids can catalyze the ring-opening of cyclohexene oxides, with the regioselectivity being controlled by steric factors. The reaction of cyclohexene oxide with various aromatic and aliphatic amines has been shown to proceed efficiently under solvent-free conditions, catalyzed by rare-earth metal complexes, to yield β-aminoalcohols with high regioselectivity.
A process for preparing cis-2-aminocyclohexanol starts from cyclohexene, which undergoes a cyclization reaction, followed by a ring-opening reaction with an alcohol in the presence of a catalyst.
Ring-Opening Reactions of Cycloalkane Precursors
The construction of the this compound scaffold and its analogues can be achieved through the strategic ring-opening of strained cycloalkane precursors. A notable approach involves the synthesis of aminocyclopropanes via the Kulinkovich-Szymoniak reaction, followed by subsequent ring-opening, which provides access to functionalized amino alcohol derivatives.
The Kulinkovich-Szymoniak reaction is a modification of the Kulinkovich reaction that facilitates the synthesis of primary cyclopropylamines from nitriles and Grignard reagents in the presence of titanium(IV) isopropoxide. The reaction proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the nitrile. A subsequent step involving a Lewis acid is crucial for converting the intermediate azatitanacycle into the desired cyclopropylamine. The choice of Grignard reagent and the stoichiometry of the reactants are critical parameters that influence the reaction's outcome. For instance, using more than two equivalents of ethylmagnesium bromide can lead to the formation of a tertiary carbinamine as a byproduct, thus reducing the yield of the primary aminocyclopropane. Similarly, sub-stoichiometric amounts of the titanium(IV) isopropoxide catalyst can also diminish the yield of the desired product.
Once formed, these aminocyclopropanes can undergo ring-opening reactions to yield more complex, functionalized acyclic or cyclic structures. For example, acyl, sulfonyl, or carbamate (B1207046) protected aminocyclopropanes can be transformed into 1,3-dielectrophilic carbon intermediates through oxidative ring-opening. These intermediates can then be trapped by various nucleophiles to introduce further functionalization. The reaction conditions for this ring-opening step, such as the choice of oxidant and nucleophile, are critical in determining the final product.
| Precursor Type | Reagents and Conditions | Product Type | Key Findings |
| Nitriles | Grignard reagent (e.g., EtMgBr), Ti(OiPr)₄, Lewis Acid | Primary Aminocyclopropanes | The reaction is sensitive to the stoichiometry of the Grignard reagent and the titanium catalyst. organic-chemistry.org |
| Protected Aminocyclopropanes | Oxidant (e.g., NIS), Nucleophile (e.g., MeOH), Catalyst (e.g., diphenyl phosphate) | Functionalized Acyclic Amino Derivatives | Provides access to 1,3-difunctionalized compounds. researchgate.net |
Mechanochemical Synthesis Techniques
Mechanochemistry has emerged as a powerful and sustainable alternative to traditional solution-based synthesis, often leading to reduced reaction times, minimal solvent usage, and improved yields. A prominent application of this technique in the synthesis of precursors to this compound is the mechanochemical Strecker reaction.
The Strecker synthesis is a classic method for preparing α-aminonitriles from a ketone or aldehyde, an amine, and a cyanide source. In the context of this compound synthesis, cyclohexanone serves as the ketone precursor. The mechanochemical approach involves the ball-milling of the reactants, often in the presence of a grinding auxiliary like silica (B1680970) (SiO₂). This solvent-free or low-solvent method has been shown to be highly efficient for the synthesis of α-aminonitriles, including 1-aminocyclohexanecarbonitrile, which is a direct precursor to this compound. The resulting aminonitrile can then be converted to the target amino alcohol through subsequent chemical transformations, such as hydrolysis or reduction.
Research has demonstrated that the milling of aldehydes or ketones, amines, and potassium cyanide with silica can produce the corresponding α-aminonitriles in good to high yields. nih.gov This high efficiency makes the mechanochemical Strecker reaction an attractive and environmentally benign route for accessing the precursors of cyclic amino alcohols.
| Ketone | Amine | Cyanide Source | Grinding Auxiliary | Product |
| Cyclohexanone | Ammonia/Amine | Potassium Cyanide | SiO₂ | 1-Aminocyclohexanecarbonitrile |
Optimization of Reaction Parameters and Yield Enhancement
The efficiency and yield of the synthetic methodologies discussed above are highly dependent on the careful optimization of various reaction parameters.
For the ring-opening reactions of cycloalkane precursors , particularly the Kulinkovich-Szymoniak reaction, key parameters to consider for optimization include:
Stoichiometry of Reagents: The ratio of the Grignard reagent to the nitrile and the titanium catalyst is crucial. An excess of the Grignard reagent can lead to side reactions, while an insufficient amount of the catalyst can result in low conversion. organic-chemistry.org
Lewis Acid: The choice and amount of the Lewis acid used in the final step of the Kulinkovich-Szymoniak reaction can significantly impact the yield of the primary aminocyclopropane.
Temperature and Reaction Time: As with most chemical reactions, temperature and duration must be optimized to ensure complete conversion while minimizing the formation of degradation products.
In the case of mechanochemical synthesis , the following parameters are critical for enhancing yield and reaction efficiency:
Milling Frequency and Time: The energy input into the reaction is controlled by the frequency of the ball mill and the duration of the milling process. These parameters need to be fine-tuned for each specific reaction to achieve optimal conversion without causing decomposition of the product.
Ball-to-Sample Ratio: The size and number of the milling balls relative to the amount of reactants can affect the efficiency of energy transfer and, consequently, the reaction rate and yield.
Grinding Auxiliary: The choice and amount of a grinding auxiliary, such as silica, can play a significant role in preventing aggregation of the reactants and ensuring efficient mixing and reaction. nih.gov
Temperature Control: Although mechanochemical reactions are often conducted at room temperature, the heat generated during milling can influence the reaction outcome. In some cases, controlled cooling or heating may be necessary to optimize the process.
By systematically investigating and optimizing these parameters, it is possible to significantly improve the yields and selectivity of the synthesis of this compound and its analogues, making these valuable compounds more accessible for further research and application.
Chemical Reactivity and Transformation Mechanisms of 1 Aminocyclohexan 1 Ol Derivatives
Reactions Involving the Amine Functionality
The primary amine group in 1-aminocyclohexan-1-ol derivatives is a key site for a variety of chemical modifications, including the formation of new carbon-nitrogen and metal-nitrogen bonds.
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in alkylation and acylation reactions. These reactions are fundamental for the synthesis of more complex molecules.
Alkylation involves the reaction of the amine with alkyl halides to form secondary or tertiary amines. The reaction proceeds via a nucleophilic substitution mechanism. The rate of reaction is influenced by the nature of the alkylating agent and the reaction conditions.
Acylation is the reaction of the amine with acylating agents such as acyl chlorides or anhydrides to yield stable amide derivatives. This transformation is often employed to protect the amine group or to introduce new functional moieties into the molecule. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.
Derivatization of the primary amine is a common strategy to enhance its analytical detection or to prepare it for further synthetic transformations. sigmaaldrich.comsigmaaldrich.com Reagents like 2,4-dinitrofluorobenzene (DNFB) and dansyl chloride react with the primary amine to form highly colored or fluorescent derivatives, respectively, which are readily quantifiable. thermofisher.com
Table 1: Examples of Amine Functionalization Reactions
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |
| Acylation | Acyl Chloride | Amide |
| Derivatization | Dansyl Chloride | Sulfonamide |
Condensation reactions involving the primary amine of this compound derivatives with carbonyl compounds, such as aldehydes and ketones, lead to the formation of imines, commonly known as Schiff bases. scispace.comekb.eg This reaction is a cornerstone in organic synthesis and coordination chemistry.
The mechanism of Schiff base formation involves a two-step process: nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, followed by the elimination of a water molecule to yield the imine. scispace.comuni-mainz.de The reaction is often catalyzed by acid or base and is typically reversible. researchgate.netnih.gov The removal of water is crucial to drive the equilibrium towards the product. uni-mainz.de
Table 2: Key Steps in Schiff Base Formation
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Nucleophilic attack of the amine on the carbonyl carbon. | Carbinolamine |
| 2 | Dehydration (loss of water). | Imine (Schiff Base) |
The nitrogen atom of the primary amine in this compound and its derivatives can act as a Lewis base, donating its lone pair of electrons to a metal center to form coordination complexes. nih.gov The resulting metal complexes have diverse applications in catalysis and materials science.
The formation of these complexes is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. The hydroxyl group can also participate in coordination, leading to the formation of bidentate ligands and more stable chelate complexes. Derivatives of similar amino alcohols have been shown to form complexes with a variety of transition metals.
Research on related compounds, such as gabapentin (B195806) (1-(aminomethyl)cyclohexaneacetic acid), has demonstrated the formation of coordination complexes with metals like cobalt and nickel. researchgate.net These studies provide insights into the potential coordination behavior of this compound derivatives.
Reactions Involving the Hydroxyl Functionality
The tertiary hydroxyl group in this compound derivatives, while sterically hindered, can undergo a range of chemical transformations, including esterification, etherification, and oxidation reactions.
Esterification of the hydroxyl group can be achieved by reacting this compound derivatives with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, typically in the presence of an acid catalyst. This reaction, known as Fischer esterification when reacting with a carboxylic acid, is an equilibrium process. masterorganicchemistry.comyoutube.com The use of an excess of the alcohol or the removal of water can shift the equilibrium towards the formation of the ester. masterorganicchemistry.com
Etherification , the formation of an ether linkage, can be accomplished through reactions such as the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Due to the tertiary nature of the alcohol in this compound, elimination reactions may compete with substitution, particularly with sterically hindered alkyl halides or under strongly basic conditions.
The tertiary alcohol of this compound is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. However, under forcing conditions, oxidative cleavage of the carbon-carbon bonds adjacent to the hydroxyl group can occur.
In contrast, derivatives of this compound where the hydroxyl group is secondary can be readily oxidized to the corresponding ketone using common oxidizing agents. For instance, the oxidation of a secondary alcohol on a cyclohexane (B81311) ring to a cyclohexanone (B45756) is a well-established transformation. rsc.org
Transformations of the Cyclohexane Ring System
The saturated carbocyclic structure of the cyclohexane ring in this compound derivatives is generally unreactive under mild conditions. However, specific transformations such as dehydrogenation, hydrogenation, and direct functionalization can be achieved under controlled conditions, often requiring specific catalysts or more forceful reagents to overcome the inherent stability of the C-C and C-H bonds of the ring.
Dehydrogenation and Hydrogenation Processes
Dehydrogenation
Dehydrogenation of the cyclohexane ring involves the removal of hydrogen atoms to introduce unsaturation, potentially leading to cyclohexene (B86901) or aromatic systems. While specific studies on this compound are not widely detailed, research on analogous structures like 1,2-cyclohexanediol (B165007) (CHD) provides insight into these transformations. The oxygen-free dehydrogenation of CHD over Cu/MgO catalysts can yield products like 2-hydroxy cyclohexanone (HCO) and 2-hydroxy-2-cyclohexen-1-one (HCEO), depending on the degree of dehydrogenation. mdpi.com The reaction temperature significantly influences product selectivity; as temperature increases, the conversion of CHD and the selectivity for HCO also increase. mdpi.com
Table 1: Effect of Reaction Temperature on 1,2-Cyclohexanediol (CHD) Dehydrogenation mdpi.com
| Reaction Temperature (°C) | CHD Conversion (%) | 2-hydroxy cyclohexanone (HCO) Selectivity (%) | 2-hydroxy-2-cyclohexen-1-one (HCEO) Selectivity (%) |
|---|---|---|---|
| 150 | Data not specified | Approximately equal to HCEO | Approximately equal to HCO |
| >150 (Increasing) | Increases | Increases | Declines |
Hydrogenation
Hydrogenation processes are crucial for synthesizing saturated cyclohexane derivatives from aromatic precursors. For instance, the hydrogenation of phenol (B47542) derivatives is a key industrial method for producing cyclohexanols and cyclohexanones, which are intermediates for materials like Nylon-6. nih.gov The stereochemical outcome of these reactions is highly dependent on the catalyst employed. A palladium catalyst can facilitate a trans-selective arene hydrogenation of phenol derivatives, which is significant because arene hydrogenation typically yields the cis-isomers. nih.gov Conversely, employing rhodium-based catalysts can switch the diastereoselectivity to favor the formation of cis-isomers. nih.gov Similarly, the hydrogenation of aromatic amines to their cycloaliphatic counterparts can be achieved using catalysts like ruthenium. google.com This catalytic control allows for the targeted synthesis of specific stereoisomers of substituted aminocyclohexanols.
Table 2: Catalyst-Dependent Stereoselectivity in Phenol Hydrogenation nih.gov
| Catalyst Type | Predominant Product Isomer | Significance |
|---|---|---|
| Heterogeneous Palladium (e.g., Pd/C) | trans-cyclohexanols | Provides access to the less common stereoisomer. |
| Rhodium-based | cis-cyclohexanols | Represents the typical stereochemical outcome for arene hydrogenation. |
Ring Functionalization and Derivatization
Direct functionalization of the C-H bonds on the cyclohexane ring presents a significant challenge due to their low reactivity. However, advanced synthetic methods have been developed to achieve site- and diastereoselective modifications. One such strategy is the palladium-catalyzed transannular γ-C–H arylation of cycloalkane carboxylic acids. nih.gov This method utilizes specialized ligands, such as quinuclidine-pyridones, which enable the activation of a C-H bond at the γ-position relative to the carboxylic acid group, allowing for the introduction of an aryl group. nih.gov While this specific protocol has been demonstrated on cycloalkane carboxylic acids, it highlights a powerful strategy for molecular editing of saturated carbocycles that could be adapted for derivatives of this compound, providing a direct route to complex, functionalized ring systems. nih.gov
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of these transformations is key to controlling reaction outcomes.
The acid-catalyzed dehydration of alcohols, a reaction related to dehydrogenation, typically proceeds through an E1 elimination mechanism. nau.edu This pathway involves the protonation of the hydroxyl group by the acid catalyst, followed by the loss of a water molecule to form a carbocation intermediate. nau.edu A base (such as water) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond and regenerating the acid catalyst. nau.edu The stability of the carbocation intermediate is a key factor, with the relative ease of dehydration following the order: tertiary > secondary > primary alcohols. nau.edu
In the context of hydrogenation, the mechanism for the conversion of phenol to cyclohexanol (B46403) over a Ni/CNT catalyst has been proposed to occur in two main steps. mdpi.com The initial step is the hydrogenation of phenol to a cyclohexanone intermediate. This is followed by the transformation of the cyclohexanone into cyclohexanol. mdpi.com
Mechanistic studies of cyclohexanol dehydration in the aqueous phase have shown that the reaction rate can be independent of the substrate concentration, indicating a zero-order dependence. nih.gov Investigations using catalysts with both Brønsted acid sites (BAS) and Lewis acid sites (LAS), such as certain zeolites, suggest that the presence of LAS can increase the turnover frequency of the reaction. This is attributed to an increase in the pre-exponential factor, pointing to a later transition state in the cleavage of the C–O bond. nih.gov
The stereochemical pathway of arene hydrogenation is fundamentally directed by the interaction of the substrate with the metal catalyst surface. The ability to switch between cis and trans products by changing the metal from rhodium to palladium suggests different modes of substrate adsorption and hydrogen delivery at the catalyst's active sites. nih.gov
Structural Elucidation and Conformational Analysis of 1 Aminocyclohexan 1 Ol Scaffolds
Advanced Spectroscopic Characterization
Spectroscopic methods provide the foundational data for the structural elucidation of aminocyclohexanol derivatives. These techniques probe the molecular structure at the atomic and bond level, offering detailed insights into connectivity, stereochemistry, and functional group composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise stereochemical arrangement of atoms in aminocyclohexanol structures. wikipedia.orgwordpress.com By analyzing chemical shifts, spin-spin coupling constants, and through-space interactions, the relative and absolute configurations of these molecules can be established. wikipedia.orgwordpress.com
¹H NMR provides information on the chemical environment of protons. In aminocyclohexanol derivatives, the protons attached to the cyclohexane (B81311) ring exhibit distinct chemical shifts and coupling patterns depending on their axial or equatorial orientation. For instance, in trans-2-aminocyclohexanol derivatives, the spin-spin coupling constants between vicinal protons on the cyclohexane ring are highly dependent on the conformation, which allows for the assignment of a predominant conformation and the estimation of the conformational equilibrium. researchgate.net
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. drugbank.comchemicalbook.com The chemical shift of each carbon atom is sensitive to its local electronic environment and hybridization state.
The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that identifies protons that are close to each other in space, typically within 5 Å. wikipedia.orgwordpress.com NOE experiments, such as 1D NOE difference spectroscopy or 2D NOESY, are crucial for confirming stereochemical assignments by revealing through-space proximities between protons that are not directly connected by chemical bonds. wikipedia.orgresearchgate.net For example, an NOE correlation between specific protons on the cyclohexane ring can definitively establish their cis or trans relationship. researchgate.net
Table 1: Representative ¹H NMR Data for Aminocyclohexanol Scaffolds Note: Data for related isomers are presented to illustrate typical spectral characteristics.
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| Cyclohexanol (B46403) | H1 (CH-OH) | 3.55 | m | - |
| Cyclohexanol | Ring Protons | 1.15 - 1.90 | m | - |
| Cyclohexene (B86901) | =CH | 5.65 | t | 1.8 |
| Cyclohexene | Allylic CH₂ | 2.0 | m | - |
Data sourced to illustrate typical chemical shifts for cyclohexane-based structures. researchgate.netdocbrown.info
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and its environment. masterorganicchemistry.com
In the IR spectrum of an aminocyclohexanol, characteristic absorption bands confirm the presence of the key functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening caused by hydrogen bonding. masterorganicchemistry.com The N-H stretching vibrations of the primary amine group typically appear as one or two sharp to medium bands in the 3300-3500 cm⁻¹ region. Other important vibrations include C-H stretching (2850-3000 cm⁻¹), C-O stretching (1050-1150 cm⁻¹), and N-H bending (around 1600 cm⁻¹).
Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a modern variant that allows for rapid and non-destructive analysis of samples, making it suitable for routine quantitative and qualitative assessments. nih.gov
Table 2: Typical Infrared Absorption Frequencies for 1-Aminocyclohexan-1-ol Functional Groups
| Functional Group | Vibration Type | Characteristic Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |
| N-H (Primary Amine) | Stretching | 3300 - 3500 | Medium (often two bands) |
| C-H (Aliphatic) | Stretching | 2850 - 2960 | Strong |
| N-H (Primary Amine) | Bending (Scissoring) | 1590 - 1650 | Medium to Strong |
| C-O (Alcohol) | Stretching | 1050 - 1150 | Strong |
Data compiled from general spectroscopic principles. masterorganicchemistry.comnist.gov
High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the determination of a unique molecular formula.
For this compound, the expected molecular formula is C₆H₁₃NO. nih.govnih.gov HRMS analysis would be used to compare the experimentally measured exact mass of the molecular ion (or a protonated version, [M+H]⁺) to the theoretically calculated mass for this formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental composition.
Table 3: HRMS Data for Molecular Formula Confirmation of C₆H₁₃NO
| Ion Formula | Calculated Exact Mass (Da) | Observed Exact Mass (Da) | Mass Error (ppm) |
|---|---|---|---|
| [C₆H₁₃NO + H]⁺ | 116.1070 | Hypothetical Value | < 5 ppm |
This table presents theoretical values for the C₆H₁₃NO scaffold to illustrate the principle of HRMS analysis.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govrigaku.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.gov
For aminocyclohexanol scaffolds, a crystal structure analysis provides unambiguous proof of the molecular structure and its stereochemistry. It reveals the preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the solid state. For example, a study on a derivative of trans-2-aminocyclohexanol showed that the cyclohexane ring adopts a chair conformation. iucr.org Furthermore, crystallographic data elucidates the intermolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups, that govern the crystal packing. doi.orgiucr.org In one complex of 4-aminocyclohexanol, X-ray analysis revealed an ionic column structure held together by N—H⋯O and O—H⋯O interactions. iucr.orgresearchgate.net
Table 4: Illustrative Crystallographic Parameters for an Aminocyclohexanol Derivative Data from a related structure is used for illustration.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 11.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Z (molecules/unit cell) | 4 |
Hypothetical data based on typical values for organic molecules to illustrate crystallographic reports.
Chromatographic and Other Analytical Techniques for Isomeric Separation and Purity Assessment
Chromatographic methods are essential for the separation of different isomers of aminocyclohexanols and for the assessment of sample purity. Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely employed.
Due to the presence of stereocenters, aminocyclohexanols can exist as various stereoisomers (enantiomers and diastereomers). Chiral chromatography, a specialized form of HPLC, is particularly important for separating enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times and enabling their separation and quantification.
Purity assessment is also a critical application of these techniques. By developing a suitable chromatographic method, the main compound can be separated from any starting materials, by-products, or degradation products. The area of the peak corresponding to the main component relative to the total area of all peaks in the chromatogram is used to determine its purity, often expressed as a percentage. For example, a purity of ≥98.0% (GC) is a common specification for commercially available trans-4-aminocyclohexanol. fishersci.ca
Computational Conformational Analysis
Computational chemistry provides powerful tools for investigating the conformational landscape of flexible molecules like this compound. Methods such as Density Functional Theory (DFT) and molecular mechanics can be used to calculate the relative energies of different possible conformations, such as the chair, boat, and twist-boat forms of the cyclohexane ring.
These theoretical studies can predict the most stable (lowest energy) conformation and the energy barriers for interconversion between different conformers. For aminocyclohexanol derivatives, computational analysis is particularly useful for understanding the influence of intramolecular interactions, such as hydrogen bonds between the amino and hydroxyl groups, on the conformational preference. westmont.edu For example, studies on trans-2-aminocyclohexanol derivatives have shown that the conformational equilibrium is strongly dependent on the solvent, with non-polar solvents favoring a conformation stabilized by an intramolecular O-H···N hydrogen bond. westmont.edu Such calculations complement experimental data from NMR and X-ray crystallography, providing a more complete picture of the molecule's structural dynamics.
Theoretical and Computational Chemistry Studies on 1 Aminocyclohexan 1 Ol Systems
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of 1-aminocyclohexan-1-ol. DFT methods are used to solve the Schrödinger equation for electrons, providing information about electron distribution and energy levels. researchgate.netscienceopen.com
Detailed research findings from DFT studies on related molecules, such as aminocyclohexanol derivatives, can be extrapolated to understand this compound. For instance, calculations typically focus on optimizing the molecular geometry to find the most stable conformation. From this optimized structure, various electronic properties can be calculated. als-journal.commdpi.com
Key parameters derived from DFT that help in predicting reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. jmchemsci.com A smaller gap suggests higher reactivity.
Other important descriptors that can be calculated using DFT to predict the reactivity of this compound include:
Ionization Potential (I): The energy required to remove an electron, often approximated by the negative of the HOMO energy (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added, approximated by the negative of the LUMO energy (A ≈ -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ = -χ). als-journal.com
While specific DFT studies on this compound are not widely available in the cited literature, the principles have been applied to similar molecules, such as allyl mercaptan, to analyze their reactivity. nih.gov For example, a study on an antidepressant, amitriptyline, utilized DFT to calculate its geometric and spectroscopic properties, which showed good correlation with experimental data. als-journal.com Similar computational approaches could be applied to this compound to predict its behavior in chemical reactions. researchgate.netscienceopen.com
Table 1: Key Reactivity Descriptors from DFT (Hypothetical Values for this compound)
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Ionization Potential (I) | -EHOMO | Energy to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron |
| Electronegativity (χ) | (I + A) / 2 | Electron-attracting tendency |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer |
| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons |
Molecular Modeling and Simulation of Ligand-Target Interactions
Molecular modeling and simulation are essential computational techniques for studying how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.govnih.gov These methods are crucial in drug discovery and design. unipa.itspringernature.com
Molecular Docking is a primary tool used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov For this compound, this would involve identifying a potential protein target and then using docking software to predict how the amino and hydroxyl groups, as well as the cyclohexane (B81311) ring, interact with the amino acid residues in the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov
Molecular Dynamics (MD) Simulations provide a more detailed view of the ligand-target interaction over time. nih.gov An initial docked pose of the this compound-protein complex can be subjected to MD simulations, which calculate the motion of atoms over time by solving Newton's equations of motion. mdpi.com This allows for the assessment of the stability of the binding pose and the flexibility of both the ligand and the protein. nih.gov Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess conformational stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. nih.gov
While direct molecular modeling studies of this compound were not found in the provided search context, the methodologies are well-established. For example, in silico studies have been used to identify inhibitors for targets like the LOX-1 receptor and ketohexokinase by employing molecular docking and MD simulations. mdpi.comresearchgate.net
Table 2: Steps in Molecular Modeling of this compound-Target Interaction
| Step | Technique | Purpose | Key Outputs |
|---|---|---|---|
| 1. Target Identification & Preparation | - | Select a biologically relevant protein and prepare its 3D structure. | Protein Data Bank (PDB) file of the target receptor. |
| 2. Ligand Preparation | - | Generate the 3D structure of this compound and optimize its geometry. | Optimized 3D structure of the ligand. |
| 3. Molecular Docking | e.g., AutoDock, Glide | Predict the binding pose and affinity of the ligand in the target's active site. | Docking score, binding energy, and predicted binding pose. |
| 4. Molecular Dynamics Simulation | e.g., GROMACS, AMBER | Simulate the dynamic behavior of the ligand-protein complex over time. | Trajectory file, RMSD, RMSF, hydrogen bond analysis. |
In Silico Prediction of Biotransformation Pathways
In silico tools for metabolism prediction are used to identify potential metabolites of a compound, which is a critical step in drug development to understand its pharmacokinetic profile and potential toxicity. nih.gov These computational methods use either knowledge-based systems that contain rules about metabolic reactions or machine learning models trained on experimental metabolism data. researchgate.netmdpi.com
For this compound, potential biotransformation pathways can be predicted by considering its functional groups: a primary amine and a tertiary alcohol on a cyclohexane ring. The biotransformation of the related compound cyclohexanol (B46403) can involve oxidation to cyclohexanone (B45756). researchgate.net For this compound, likely metabolic reactions (biotransformations) could include:
Phase I Reactions:
Oxidation of the cyclohexane ring.
N-oxidation of the primary amine.
Deamination of the primary amine.
Phase II Reactions:
Glucuronidation or sulfation of the hydroxyl group.
Acetylation of the primary amine.
Several publicly available and commercial software tools can predict these transformations. nih.gov For example, studies on menthol (B31143) have used in silico approaches to map out its metabolic pathways, demonstrating the utility of these methods. biorxiv.org The biotransformation of other cyclic compounds has also been explored, providing a basis for predicting the metabolism of this compound. nih.gov Computational frameworks can also be used to identify metabolic engineering strategies for the production of related chemicals. nih.gov
Table 3: Predicted Biotransformation Pathways for this compound
| Metabolic Phase | Potential Reaction | Functional Group Involved | Potential Metabolite Structure |
|---|---|---|---|
| Phase I | Hydroxylation | Cyclohexane ring | Aminodiol-cyclohexane derivative |
| Phase I | N-oxidation | Amino group | 1-Hydroxylamino-cyclohexan-1-ol |
| Phase II | Glucuronidation | Hydroxyl group | 1-Aminocyclohexan-1-yl glucuronide |
| Phase II | Acetylation | Amino group | N-(1-hydroxycyclohexyl)acetamide |
Computational Approaches to Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. nih.govijnrd.org The goal of QSAR is to develop a mathematical model that can predict the activity of new, untested compounds based on their structural features. nih.gov
A QSAR study on a series of derivatives of this compound would involve several steps:
Data Set Preparation: A series of this compound analogs with measured biological activity (e.g., inhibitory concentration) would be collected.
Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, steric properties) would be calculated. Quantum chemical calculations can be used to derive some of these descriptors. mdpi.com
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation relating the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model would be assessed using statistical validation techniques.
While no specific QSAR studies on this compound were identified in the search results, the general approach is widely used in medicinal chemistry. nih.govijnrd.orgnih.gov For instance, QSAR models have been developed for various classes of compounds to predict their biological activities and toxicities. nih.gov Such a study on this compound derivatives could help in designing new compounds with improved potency or other desired properties.
Table 4: Components of a QSAR Study for this compound Derivatives
| Component | Description | Examples of Descriptors/Methods |
|---|---|---|
| Dependent Variable | The biological activity or property to be predicted. | IC50, EC50, binding affinity. |
| Independent Variables (Descriptors) | Numerical representations of the molecular structure. | LogP (lipophilicity), molecular weight, HOMO/LUMO energies (electronic), molar refractivity (steric). |
| Modeling Techniques | Statistical methods to create the mathematical relationship. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |
| Validation | Assessment of the model's predictive ability. | Internal validation (cross-validation), external validation (using a test set). |
Applications in Chemical Synthesis and Materials Science
Role as Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are instrumental in asymmetric synthesis, temporarily inducing chirality in a prochiral substrate to control the stereochemical outcome of a reaction. While direct applications of 1-aminocyclohexan-1-ol as a chiral auxiliary are not extensively documented in readily available literature, its structural motif is found in highly effective chiral auxiliaries and ligands. Derivatives of cyclic amino alcohols, such as 2-aminocyclohexanols and 1,2-diaminocyclohexane, are widely employed in asymmetric transformations. nih.govrsc.orgresearchgate.net These related structures provide insight into the potential utility of this compound in this domain.
One of the most successful classes of chiral auxiliaries derived from amino alcohols are oxazolidinones. rsc.orgresearchgate.netnih.gov These are typically synthesized from β-amino alcohols and are effective in a range of diastereoselective reactions, including alkylations, aldol (B89426) reactions, and Michael additions. rsc.orgnih.govnih.gov For instance, the diastereoselective alkylation of N-acyloxazolidinones, derived from amino alcohols, allows for the synthesis of enantiomerically enriched carboxylic acids after removal of the auxiliary. researchgate.net The stereochemical outcome is often predictable and highly selective.
Prolinamide derivatives of cyclic amino alcohols have also emerged as powerful organocatalysts in asymmetric reactions. researchgate.net For example, prolinamides derived from 2-aminocyclohexanols have been shown to catalyze direct aldol reactions with high diastereoselectivity and enantioselectivity. researchgate.net This suggests that a similar prolinamide derivative of this compound could also function as an effective organocatalyst.
The table below summarizes the performance of related cyclic amino alcohol derivatives in asymmetric synthesis, illustrating the potential of the this compound scaffold.
| Chiral Auxiliary/Ligand Derivative | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| (1S,2R)-2-Aminocyclopentan-1-ol derived oxazolidinone | Asymmetric Alkylation | Propionyl imide | >99% d.e. | nih.gov |
| (1S,2R)-2-Aminocyclopentan-1-ol derived oxazolidinone | Asymmetric Aldol Reaction | Acetaldehyde | >99% d.e. | nih.gov |
| Prolinamide of trans-2-aminocyclohexanol | Aldol Reaction | 4-Nitrobenzaldehyde and Cyclohexanone (B45756) | up to 99:1 d.r., >99% e.e. | researchgate.net |
| (R,R)-1,2-Diaminocyclohexane derived ligand | Asymmetric Hydrogenation | Acetophenone | up to 85% e.e. | rsc.orgnih.gov |
Precursors for the Synthesis of N-Heterocyclic Compounds and Complex Molecular Architectures
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.gov The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various N-heterocyclic compounds, particularly those with spirocyclic and fused ring systems.
Spiro-N-Heterocycles:
Spiro-heterocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. nih.gov this compound is an ideal starting material for the synthesis of spiro-oxazolidinones and spiro-imidazolidinones. For example, the reaction of 1,2-aminoalcohols with phosgene (B1210022) or its equivalents can yield spiro-1,3-oxazolidin-2-ones. nih.gov Similarly, multi-component reactions involving a primary amine, such as the one in this compound, can lead to the formation of complex spiro-heterocyclic systems in a single step. nih.gov For instance, a one-pot, five-component reaction of a primary amine, carbon disulfide, malononitrile, and an isatin (B1672199) derivative can produce spirooxindole-annulated thiopyrans. nih.gov
The general synthetic approach to spiro-heterocycles from this compound can be envisioned through reactions that engage both the amino and hydroxyl groups.
Fused N-Heterocycles:
Fused heterocyclic systems can also be accessed from this compound. Intramolecular cyclization reactions are a common strategy for the synthesis of fused heterocycles. nih.govrsc.orgnih.gov For example, by first functionalizing the amino group and then inducing cyclization with the hydroxyl group, or vice versa, various fused ring systems can be constructed. While specific examples starting directly from this compound are not prevalent in the literature, the general principles of heterocyclic synthesis suggest its applicability. For instance, a tandem dehydrative coupling and reductive cyclization of amides can lead to the formation of substituted pyrrolidines and piperidines. rsc.org
| Heterocyclic System | Synthetic Strategy | Potential Precursor | Reference (for strategy) |
| Spiro-oxazolidinones | Reaction with phosgene or equivalent | This compound | nih.gov |
| Spirooxindole-annulated thiopyrans | One-pot, multi-component reaction | Primary amine (e.g., this compound) | nih.gov |
| Fused Pyrazolo-diazepinones | Oxirane ring-opening and direct cyclization | N-substituted pyrazole (B372694) with an epoxide | mdpi.com |
| Fused Pyrrolidines/Piperidines | Dehydrative coupling-reductive cyclization | Halogenated secondary amides | rsc.org |
Utility in the Development of Functional Polymers and Nanocomposites
The presence of both an amino and a hydroxyl group allows this compound to be a potential monomer for the synthesis of functional polymers through polycondensation or polyaddition reactions. mdpi.com These functional groups can react with complementary monomers, such as dicarboxylic acids or diisocyanates, to form polyesters, polyamides, or polyurethanes with the cyclohexyl moiety incorporated into the polymer backbone or as a pendant group.
Polymers with amino and hydroxyl functionalities are of interest for various applications, including as coatings, adhesives, and in biomedical materials due to their potential for hydrogen bonding and further chemical modification. mdpi.comresearchgate.net For instance, polymers with side-chain hydroxyl groups can be used for subsequent grafting or as reactive sites. mdpi.com
In the realm of nanocomposites, the functional groups of this compound could be utilized for the surface modification of nanoparticles. nih.govnih.gov The amino group, in particular, can anchor the molecule to the surface of metal or metal oxide nanoparticles, while the hydroxyl group can provide hydrophilicity or a site for further functionalization. This surface modification can improve the dispersion and stability of nanoparticles in various media and can be used to introduce specific functionalities to the nanoparticle surface. nih.gov
While specific examples of polymers or nanocomposites derived from this compound are not widely reported, the fundamental principles of polymer chemistry and materials science suggest its potential in these areas.
| Material Type | Potential Synthetic Route | Key Functional Groups from Monomer | Potential Properties/Applications | Reference (for concept) |
| Polyamide-polyester | Polycondensation with a dicarboxylic acid chloride | Amine and Hydroxyl | Enhanced thermal stability, specific solubility | mdpi.com |
| Polyurethane | Polyaddition with a diisocyanate | Amine and Hydroxyl | Cross-linking, coatings | rsc.org |
| Surface-modified Nanoparticles | Anchoring via amino group | Amino and Hydroxyl | Improved dispersion, functionalized surface | nih.govnih.gov |
Catalytic Applications
Derivatives of this compound have shown promise as ligands in asymmetric catalysis, particularly in transfer hydrogenation reactions. rsc.org Transfer hydrogenation is a safer and more convenient alternative to using high-pressure hydrogen gas for the reduction of ketones and imines.
Chiral ligands derived from cyclic amino alcohols and diamines are effective in creating metal complexes that can catalyze these reductions with high enantioselectivity. rsc.orgnih.gov For instance, manganese complexes with chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been successfully used for the asymmetric hydrogenation of ketones, achieving good conversions and enantiomeric excesses. rsc.orgnih.gov Ruthenium complexes with various chiral ligands are also widely used in transfer hydrogenation. nih.govnih.gov
The general structure of this compound makes it a candidate for the synthesis of new chiral ligands for such catalytic systems. A ligand derived from this compound could coordinate to a metal center, such as ruthenium or iridium, creating a chiral environment for the reduction of a prochiral substrate.
Furthermore, prolinamide derivatives of cyclic amino alcohols have been investigated as organocatalysts for various transformations. ua.esnih.govnih.gov These catalysts operate through enamine or iminium ion intermediates and can effect highly enantioselective reactions. A prolinamide of this compound could potentially catalyze reactions such as aldol or Michael additions.
The table below shows the catalytic performance of systems based on structurally related aminocyclohexane derivatives.
| Catalyst System | Reaction Type | Substrate | Conversion / Enantiomeric Excess (e.e.) | Reference |
| Mn(I) complex with (R,R)-1,2-diaminocyclohexane-derived ligand | Asymmetric Hydrogenation | Acetophenone | 98% conversion, 85% e.e. | nih.gov |
| Ru(II) complex with chiral tetraaza ligand | Asymmetric Transfer Hydrogenation | β-Amino ketone | up to 99% conversion, >99% e.e. | mdpi.com |
| Prolinamide of (1S,2S)-diphenylethylenediamine | Aldol Reaction | Various ketones and aldehydes | High yields, up to 98:2 d.r., 99% e.e. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the primary synthetic methodologies for 1-Aminocyclohexan-1-ol, and how are reaction conditions optimized?
- Methodology : Common routes include nucleophilic substitution or multistep syntheses using intermediates like bromo-aminocyclohexane derivatives. Reaction parameters (temperature, solvent, catalyst) are systematically varied, and yields are quantified via techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). Optimization involves statistical analysis (e.g., ANOVA) to identify critical variables .
Q. What spectroscopic techniques are used to characterize this compound, and how is purity assessed?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. Purity is assessed via HPLC with UV detection or differential scanning calorimetry (DSC) to determine melting point consistency .
Q. How is this compound employed as a building block in organic synthesis?
- Methodology : The compound serves as a chiral precursor in asymmetric synthesis. For example, its amino and hydroxyl groups enable ring-opening reactions or coupling with carboxylic acids to form amides. Reaction pathways are monitored using thin-layer chromatography (TLC) and purified via column chromatography .
Advanced Research Questions
Q. How can conflicting data on reaction yields or stereochemical outcomes be resolved in this compound synthesis?
- Methodology : Contradictions often arise from uncontrolled variables (e.g., trace moisture, catalyst lot variability). Replicate experiments under rigorously controlled conditions (inert atmosphere, standardized reagents) and employ advanced analytics like chiral HPLC or X-ray crystallography to verify stereochemistry .
Q. What strategies improve the compound’s utility as a calibration standard in analytical chemistry?
- Methodology : For HPLC or GC-MS, retention time reproducibility is enhanced by using ultra-pure batches and temperature-controlled systems. Limit of detection (LOD) and quantification (LOQ) are determined via serial dilution studies, with validation against certified reference materials .
Q. How is this compound structurally modified to enhance blood-brain barrier (BBB) permeability for neurological drug candidates?
- Methodology : Derivatives are synthesized by introducing lipophilic groups (e.g., alkyl chains) or prodrug moieties. Permeability is assessed using in vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes) and quantified via LC-MS/MS .
Q. What computational methods predict the compound’s reactivity in catalytic asymmetric reactions?
- Methodology : Density functional theory (DFT) calculations model transition states to predict enantioselectivity. Experimental validation involves kinetic resolution studies and comparing computed vs. observed enantiomeric excess (ee) using chiral stationary-phase HPLC .
Methodological Considerations
- Data Validation : Cross-reference NMR assignments with DEPT-135 spectra to distinguish CH₃, CH₂, and CH groups.
- Reaction Scaling : Pilot studies at milligram scales precede kilogram-scale syntheses, with strict adherence to green chemistry principles (e.g., solvent recovery).
- Toxicity Screening : Use Ames tests or zebrafish models to evaluate mutagenicity and acute toxicity of novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
